
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole is a unique organophosphorus compound characterized by the presence of both a pyrrole ring and a dioxaphospholane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with a suitable phosphorus-containing reagent. One common method is the reaction of pyrrole with 2-chloro-1,3,2-dioxaphospholane in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus moiety to phosphines.
Substitution: The dioxaphospholane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus moiety. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to enzyme inhibition or activation .
類似化合物との比較
- 1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole
- 2-[(2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl methacrylate
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Uniqueness: Compared to similar compounds, it offers a versatile platform for further functionalization and development of new materials and biologically active molecules .
特性
CAS番号 |
27852-73-9 |
|---|---|
分子式 |
C6H8NO2P |
分子量 |
157.11 g/mol |
IUPAC名 |
1-(1,3,2-dioxaphospholan-2-yl)pyrrole |
InChI |
InChI=1S/C6H8NO2P/c1-2-4-7(3-1)10-8-5-6-9-10/h1-4H,5-6H2 |
InChIキー |
ZMHUAWDNGWMEOM-UHFFFAOYSA-N |
正規SMILES |
C1COP(O1)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


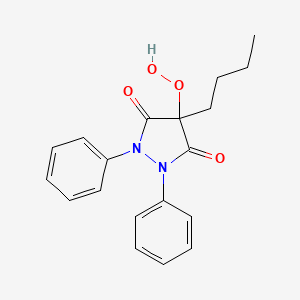


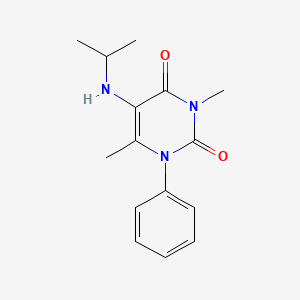

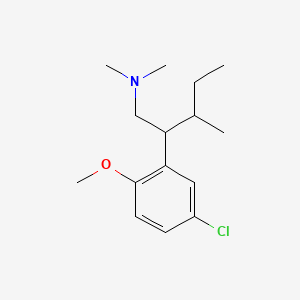
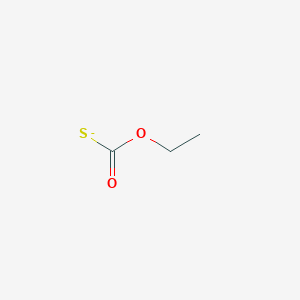
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)



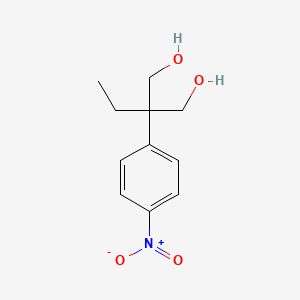

![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
